molecular formula C5H8F3NOS B14426134 propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate CAS No. 82986-00-3

propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate

Cat. No.: B14426134
CAS No.: 82986-00-3
M. Wt: 187.19 g/mol
InChI Key: FHAZOTCBOGRSNW-UHFFFAOYSA-N
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Description

Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts distinct chemical and physical characteristics, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of propylamine with 2,2,2-trifluoroacetaldehyde and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the process may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.

    Trifluoromethylsulfonyl derivatives: Compounds with similar functional groups used in various chemical reactions and applications.

Uniqueness

Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in both research and industrial contexts.

Properties

CAS No.

82986-00-3

Molecular Formula

C5H8F3NOS

Molecular Weight

187.19 g/mol

IUPAC Name

propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate

InChI

InChI=1S/C5H8F3NOS/c1-2-3-11-4(9-10)5(6,7)8/h10H,2-3H2,1H3

InChI Key

FHAZOTCBOGRSNW-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=NO)C(F)(F)F

Origin of Product

United States

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